molecular formula C12H12N4 B1463223 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine CAS No. 1159820-02-6

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine

Cat. No.: B1463223
CAS No.: 1159820-02-6
M. Wt: 212.25 g/mol
InChI Key: IXFBDOUCVGFUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine core substituted with a cyclopropyl group at the 2-position and a pyridin-3-yl group at the 6-position. The unique structural attributes of this compound make it a promising candidate for various biological and pharmacological applications.

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in HeLa cells, this compound induces cell cycle arrest and apoptosis in a concentration-dependent manner . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on CDK2 and other targets, leading to sustained cell cycle arrest and apoptosis in vitro .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, this compound may affect metabolic flux and metabolite levels in cells, further influencing cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its targets . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and activity, directing it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Pyrimidine Formation: The pyrimidine ring can be constructed via a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

    Pyridinyl Substitution: The pyridin-3-yl group can be introduced through a nucleophilic aromatic substitution reaction using a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substitution pattern.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds feature a fused pyrazole ring, offering different biological activities.

Uniqueness

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific domains.

Properties

IUPAC Name

2-cyclopropyl-6-pyridin-3-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c13-11-6-10(9-2-1-5-14-7-9)15-12(16-11)8-3-4-8/h1-2,5-8H,3-4H2,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFBDOUCVGFUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine
Reactant of Route 6
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.